molecular formula C13H13ClN2O3S B500409 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 409357-25-1

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B500409
CAS No.: 409357-25-1
M. Wt: 312.77g/mol
InChI Key: NKQYUGKUGXALFX-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro and methoxy substituent on a benzene ring, along with a pyridin-2-ylmethyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and 2-pyridinemethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is reacted with 2-pyridinemethanamine in an appropriate solvent like dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.

    Hydrolysis: The sulfonamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of sulfonic acid and amine derivatives.

Scientific Research Applications

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the pyridin-2-ylmethyl group may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxybenzenesulfonamide
  • 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4-chloro-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Uniqueness

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding interactions and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYUGKUGXALFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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